molecular formula C20H23NO5S2 B4978321 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate

2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate

Cat. No. B4978321
M. Wt: 421.5 g/mol
InChI Key: XHIXFDTXAVGCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate, also known as E404, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of sulfonate esters and has been used as a reagent in various chemical reactions. The purpose of

Mechanism of Action

The mechanism of action of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate is not fully understood, but it is believed to involve the inhibition of enzymes that are involved in various biological processes. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has been reported to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in the regulation of acid-base balance in the body. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has also been reported to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has been reported to have various biochemical and physiological effects. In vitro studies have shown that 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate can inhibit the activity of carbonic anhydrase and acetylcholinesterase. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has also been reported to have antioxidant properties and can scavenge free radicals. In vivo studies have shown that 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate can reduce the levels of glucose and cholesterol in the blood and can improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has several advantages as a reagent in lab experiments. It is stable and can be easily synthesized and purified. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate is also fluorescent and can be used as a probe to visualize biological structures and processes. However, 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has some limitations. It is relatively expensive and may not be readily available in some laboratories. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate is also toxic and should be handled with care.

Future Directions

There are several future directions for the research on 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate. One possible direction is to study the effects of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate on other enzymes and receptors. Another direction is to investigate the potential therapeutic applications of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate, particularly in the treatment of metabolic disorders and neurodegenerative diseases. Finally, the development of new synthesis methods for 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate may lead to the production of more efficient and cost-effective reagents for scientific research.

Synthesis Methods

The synthesis of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate involves the reaction of 4-morpholinyl isothiocyanate with 2-ethoxy-4-hydroxybenzenesulfonyl chloride in the presence of a base. The reaction results in the formation of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate, which is then purified by recrystallization. This synthesis method has been widely used in the production of 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate and has been reported in several scientific publications.

Scientific Research Applications

2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has been extensively used in scientific research, particularly in the field of biochemistry and pharmacology. This compound has been used as a reagent in various chemical reactions, such as the synthesis of sulfonate esters and the modification of proteins and peptides. 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has also been used as a tool to study the structure and function of enzymes and receptors. In addition, 2-ethoxy-4-(4-morpholinylcarbonothioyl)phenyl 4-methylbenzenesulfonate has been used as a fluorescent probe to visualize biological structures and processes.

properties

IUPAC Name

[2-ethoxy-4-(morpholine-4-carbothioyl)phenyl] 4-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO5S2/c1-3-25-19-14-16(20(27)21-10-12-24-13-11-21)6-9-18(19)26-28(22,23)17-7-4-15(2)5-8-17/h4-9,14H,3,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHIXFDTXAVGCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=S)N2CCOCC2)OS(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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